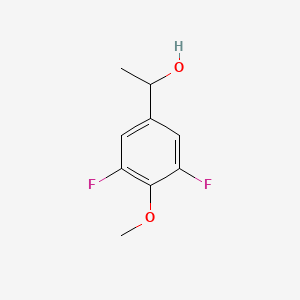
1-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of a difluoromethoxyphenyl group attached to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol typically involves the reaction of 3,5-difluoro-4-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common approach. This method allows for the efficient reduction of the aldehyde group under mild conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3,5-Difluoro-4-methoxybenzaldehyde or 3,5-Difluoro-4-methoxybenzoic acid.
Reduction: 1-(3,5-Difluoro-4-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to engage in specific interactions that can lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Difluoro-4-methoxyphenyl)ethan-1-one: This compound is similar in structure but contains a ketone group instead of an alcohol group.
1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-ol: This compound has a similar structure but with different fluorine substitution patterns.
Uniqueness
1-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and difluoro groups
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
1-(3,5-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-5,12H,1-2H3 |
Clave InChI |
HQEUUBUDPKGJDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C(=C1)F)OC)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


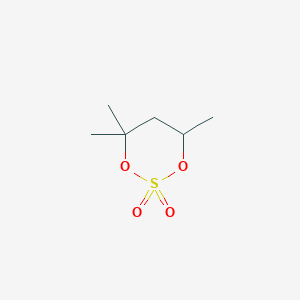
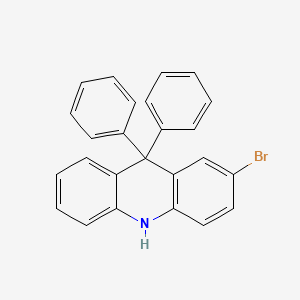

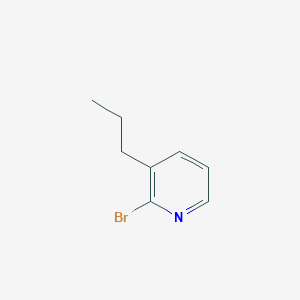


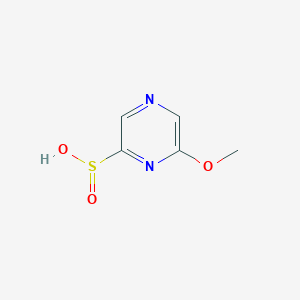

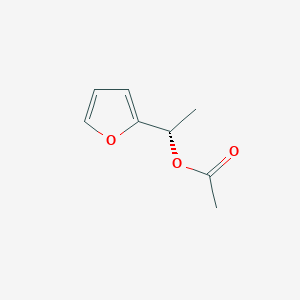
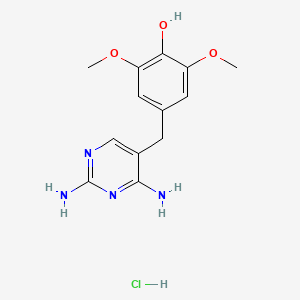
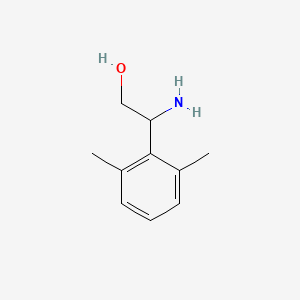
![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
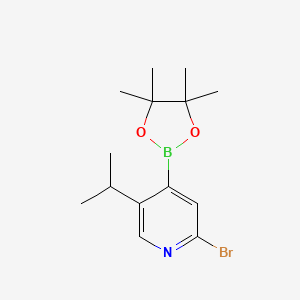
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
